N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes hexafluorinated and methoxyphenyl groups
Properties
Molecular Formula |
C20H20F6N2O3 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[2-(4-methoxyphenyl)ethylamino]propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H20F6N2O3/c1-30-15-7-3-13(4-8-15)11-12-27-18(19(21,22)23,20(24,25)26)28-17(29)14-5-9-16(31-2)10-6-14/h3-10,27H,11-12H2,1-2H3,(H,28,29) |
InChI Key |
FDWNWUQDJKQEFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide typically involves multiple stepsThe final step often involves the formation of the amide bond under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hexafluorinated groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 2,2,2-Trifluoro-1-(trifluoromethyl)ethanol
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)-4-methoxybenzamide stands out due to its combination of hexafluorinated and methoxyphenyl groups, which confer unique chemical properties such as high stability, lipophilicity, and reactivity. These characteristics make it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
